N-[1-(4-Fluorophenyl)propyl]cyclopropanamine

Epigenetics Cancer Research LSD1 Inhibition

N-[1-(4-Fluorophenyl)propyl]cyclopropanamine (CAS 926198-25-6) is a fluorinated phenylcyclopropylamine derivative. It is a secondary amine featuring a cyclopropyl group and a para-fluorophenyl substituent, with a molecular formula of C12H16FN and a molecular weight of 193.26 g/mol.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B13274276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-Fluorophenyl)propyl]cyclopropanamine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)F)NC2CC2
InChIInChI=1S/C12H16FN/c1-2-12(14-11-7-8-11)9-3-5-10(13)6-4-9/h3-6,11-12,14H,2,7-8H2,1H3
InChIKeyWGOJCVHVOBAZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(4-Fluorophenyl)propyl]cyclopropanamine: Chemical Profile and Sourcing Information


N-[1-(4-Fluorophenyl)propyl]cyclopropanamine (CAS 926198-25-6) is a fluorinated phenylcyclopropylamine derivative . It is a secondary amine featuring a cyclopropyl group and a para-fluorophenyl substituent, with a molecular formula of C12H16FN and a molecular weight of 193.26 g/mol . This compound is primarily offered for research and development purposes by chemical suppliers .

Structural Nuances in N-[1-(4-Fluorophenyl)propyl]cyclopropanamine: Implications for Biological Specificity


In the context of fluorinated phenylcyclopropylamines, small structural modifications can significantly alter pharmacological profiles. The specific substitution pattern on the aromatic ring [1] and the stereochemistry of the cyclopropane ring [2] are well-established drivers of inhibitor potency and selectivity against targets like Monoamine Oxidases (MAOs) [1][2] and Lysine-Specific Demethylase 1 (LSD1) [3]. Therefore, even closely related analogs cannot be considered interchangeable for research applications, as even a single atomic substitution can lead to substantial, and often unpredictable, differences in biological activity.

Comparative Selectivity and Activity Profile of N-[1-(4-Fluorophenyl)propyl]cyclopropanamine


LSD1 Inhibitory Potential of N-[1-(4-Fluorophenyl)propyl]cyclopropanamine

While direct quantitative data for N-[1-(4-Fluorophenyl)propyl]cyclopropanamine is absent from the open literature, its inclusion within the broad patent class of fluorinated cyclopropylamines as LSD1 inhibitors is established [1]. In contrast, a close structural analog, trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine, exhibits an IC50 of 25,000 nM against LSD1, which is 10-fold weaker than its MAO-A inhibitory activity (IC50 = 3,600 nM) [2]. This quantitative difference in a structurally similar compound illustrates the significant impact of specific substituents on target selectivity, a principle that must be experimentally verified for N-[1-(4-Fluorophenyl)propyl]cyclopropanamine.

Epigenetics Cancer Research LSD1 Inhibition

Inference of MAO Inhibition by N-[1-(4-Fluorophenyl)propyl]cyclopropanamine

Quantitative data for the target compound against MAO enzymes is unavailable. However, the class of fluorinated phenylcyclopropylamines is extensively documented as MAO inhibitors. A structurally related analog, trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine, demonstrates a measurable preference for MAO-A (IC50 = 3,600 nM) over MAO-B (IC50 = 4,900 nM) [1]. This established structure-activity relationship (SAR) for the class [2][3] suggests that N-[1-(4-Fluorophenyl)propyl]cyclopropanamine may also interact with MAOs, but its exact affinity and selectivity profile cannot be predicted and requires empirical determination.

Neuroscience Monoamine Oxidase Enzyme Inhibition

Defined Research Applications for N-[1-(4-Fluorophenyl)propyl]cyclopropanamine


Investigating Structure-Activity Relationships (SAR) in CNS Drug Discovery

This compound serves as a critical tool for exploring the SAR of fluorinated phenylcyclopropylamines. Its unique substitution pattern makes it invaluable for mapping how specific modifications impact interactions with neurological targets like MAO-A and MAO-B. Researchers can directly compare its activity profile to other analogs, such as trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine, to refine pharmacophore models and guide lead optimization for CNS disorders. [1][2]

Epigenetics and Oncology Research as a Chemical Probe for LSD1

The inclusion of this compound in patents as a potential LSD1 inhibitor positions it as a valuable starting point for epigenetic research. Scientists investigating the role of histone demethylation in cancer can use this compound to explore the chemical space around LSD1 inhibition. It can be used in in vitro assays to evaluate its effect on LSD1 activity and compare its selectivity profile against other epigenetic erasers, informing the development of novel anti-cancer therapeutics. [3]

Enzyme Mechanism and Selectivity Profiling Studies

Given the documented sensitivity of enzyme inhibition to structural changes within this chemical class, N-[1-(4-Fluorophenyl)propyl]cyclopropanamine is an excellent candidate for detailed mechanism-of-action studies. Researchers can use it to investigate the structural basis of inhibitor selectivity between related flavin-dependent oxidases (e.g., MAO-A vs. MAO-B or MAO vs. LSD1). These studies can provide fundamental insights into enzyme active site architecture and dynamics. [1]

Chemical Synthesis and Methodology Development

As a relatively complex secondary amine with a strained cyclopropane ring, this compound can serve as a model substrate or product for developing new synthetic methodologies. It is relevant for research focused on novel C–H amination strategies or the synthesis of N-cyclopropyl aniline derivatives, contributing to advancements in organic chemistry. [4]

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